molecular formula C17H10N4O4S2 B14148432 N-[(6-nitro-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide CAS No. 879617-02-4

N-[(6-nitro-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide

Cat. No.: B14148432
CAS No.: 879617-02-4
M. Wt: 398.4 g/mol
InChI Key: NASOGTRHUNDGPD-UHFFFAOYSA-N
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Description

N-[(6-nitro-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzothiazole ring, a benzofuran ring, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-nitro-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide typically involves multiple steps. One common method starts with the nitration of 1,3-benzothiazole to introduce the nitro group. This is followed by the formation of the carbamothioyl group through a reaction with thiourea. The final step involves the coupling of the benzothiazole derivative with 1-benzofuran-2-carboxylic acid under appropriate conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[(6-nitro-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzothiazole or benzofuran rings .

Scientific Research Applications

N-[(6-nitro-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(6-nitro-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole and benzofuran rings can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
  • N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
  • N-(6-nitro-1,3-benzothiazol-2-yl)propanamide

Uniqueness

N-[(6-nitro-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzothiazole ring, a benzofuran ring, and a nitro group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

CAS No.

879617-02-4

Molecular Formula

C17H10N4O4S2

Molecular Weight

398.4 g/mol

IUPAC Name

N-[(6-nitro-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H10N4O4S2/c22-15(13-7-9-3-1-2-4-12(9)25-13)19-16(26)20-17-18-11-6-5-10(21(23)24)8-14(11)27-17/h1-8H,(H2,18,19,20,22,26)

InChI Key

NASOGTRHUNDGPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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